molecular formula C17H16N2O4S B2380365 (Z)-methyl 2-(6-ethyl-2-((furan-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate CAS No. 895420-73-2

(Z)-methyl 2-(6-ethyl-2-((furan-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B2380365
CAS No.: 895420-73-2
M. Wt: 344.39
InChI Key: RRDPDLNNESLVTJ-ZCXUNETKSA-N
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Description

(Z)-methyl 2-(6-ethyl-2-((furan-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate: is a complex organic compound that belongs to the class of heterocyclic compounds It features a benzo[d]thiazole core, which is a fused ring system containing both benzene and thiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-methyl 2-(6-ethyl-2-((furan-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the benzo[d]thiazole core: This can be achieved by cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone.

    Introduction of the furan-2-carbonyl group: This step involves the acylation of the benzo[d]thiazole derivative with furan-2-carbonyl chloride under basic conditions.

    Formation of the imino group: The imino group is introduced by reacting the acylated product with an amine.

    Esterification: The final step involves the esterification of the carboxylic acid derivative with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction reactions can target the imino group, converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often require the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3).

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzo[d]thiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-methyl 2-(6-ethyl-2-((furan-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology and Medicine

In the field of biology and medicine, this compound has shown potential as a pharmacophore in the design of new drugs. Its ability to interact with various biological targets makes it a candidate for the development of anti-inflammatory, antimicrobial, and anticancer agents.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electronic characteristics. It may also find applications in the production of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of (Z)-methyl 2-(6-ethyl-2-((furan-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, thereby modulating biological pathways. The furan-2-carbonyl group can form hydrogen bonds with target proteins, while the benzo[d]thiazole core can engage in π-π stacking interactions, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

    (Z)-methyl 2-(6-ethyl-2-((furan-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate: can be compared with other benzo[d]thiazole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the furan-2-carbonyl group, in particular, differentiates it from other benzo[d]thiazole derivatives and contributes to its unique properties.

Properties

IUPAC Name

methyl 2-[6-ethyl-2-(furan-2-carbonylimino)-1,3-benzothiazol-3-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4S/c1-3-11-6-7-12-14(9-11)24-17(19(12)10-15(20)22-2)18-16(21)13-5-4-8-23-13/h4-9H,3,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRDPDLNNESLVTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=CO3)S2)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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